![molecular formula C18H19NO2S B2791760 (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone CAS No. 2034614-40-7](/img/structure/B2791760.png)
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone
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Overview
Description
“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of thiazolidine, a key motif in the compound, is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazolidine motifs are diverse. For example, 2-methylidene-1,3-thiazolidin-4-one derivatives reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .Mechanism of Action
Target of Action
The primary targets of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone are currently unknown. This compound is a derivative of thiazolidine and indole , both of which have been found in many bioactive compounds with diverse biological activities . Therefore, it’s possible that this compound may interact with multiple receptors or enzymes in the body.
Mode of Action
Based on the biological activities of thiazolidine and indole derivatives, it can be hypothesized that this compound may interact with its targets to modulate their function .
Biochemical Pathways
Thiazolidine and indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Based on the biological activities of thiazolidine and indole derivatives, it can be hypothesized that this compound may have diverse biological effects .
Advantages and Limitations for Lab Experiments
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well characterized. However, there are also some limitations to using this compound in laboratory experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has limited bioavailability, which can make it challenging to study its effects in vivo.
Future Directions
There are several future directions for research on (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and inflammation. Another area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
Synthesis Methods
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone can be synthesized through a multi-step process involving the reaction of o-tolylmethylamine with 3-methoxybenzaldehyde followed by cyclization with thioamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-6-3-4-9-16(13)17(20)19-10-11-22-18(19)14-7-5-8-15(12-14)21-2/h3-9,12,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCMJMHUEZJIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCSC2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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